1-Methyl-1,5-naphthyridin-2(1H)-one
Overview
Description
1-Methyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminonicotinic acid derivatives: This method involves the reaction of 2-aminonicotinic acid with methylating agents under acidic or basic conditions.
Condensation reactions: These reactions involve the condensation of suitable aldehydes or ketones with amines or hydrazines, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
N-oxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted derivatives: Formed from substitution reactions.
Scientific Research Applications
1-Methyl-1,5-naphthyridin-2(1H)-one has various applications in scientific research, including:
Medicinal Chemistry: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and biological pathways.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate interaction.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-2(1H)-one: Lacks the methyl group at the 1-position.
2-Methyl-1,5-naphthyridin-1(2H)-one: Methyl group at a different position.
1,8-Naphthyridin-2(1H)-one: Different ring structure.
Uniqueness
1-Methyl-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position can affect its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-methyl-1,5-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9(11)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKUKEKDSWCMPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541547 | |
Record name | 1-Methyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-09-7 | |
Record name | 1-Methyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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